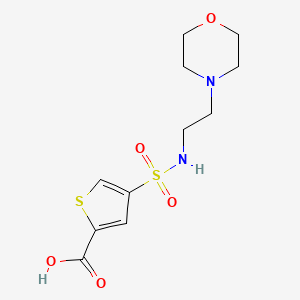
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid (Mocetinostat) is a small molecule inhibitor that targets the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.
Mécanisme D'action
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid exerts its antitumor effects through the inhibition of HDACs. By inhibiting HDAC activity, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid leads to the accumulation of acetylated histones, which results in chromatin relaxation and increased gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit metastasis, which is the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its specificity for HDACs. This specificity allows for targeted inhibition of HDAC activity, which can lead to fewer side effects compared to non-specific HDAC inhibitors. However, one limitation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the investigation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in clinical settings.
Méthodes De Synthèse
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including the key thiophene-2-carboxylic acid intermediate, which is then functionalized with a morpholine and sulfonamide group. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also shown promise in the treatment of hematological malignancies, including lymphoma and leukemia.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-7-9(8-19-10)20(16,17)12-1-2-13-3-5-18-6-4-13/h7-8,12H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXACJDJZMHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)
![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
